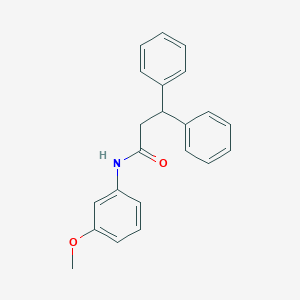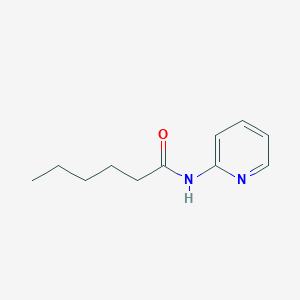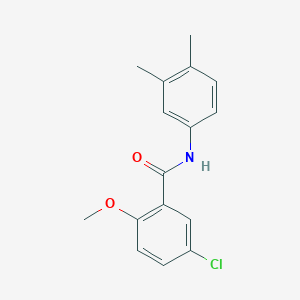
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMB is a benzamide derivative that is widely used in medicinal chemistry and drug discovery studies.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of target enzymes, such as carbonic anhydrase IX. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to bind to the active site of CA IX, preventing the conversion of carbon dioxide to bicarbonate ions, which is essential for the regulation of pH in cancer cells. This results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory and analgesic properties, and neuroprotective effects. Moreover, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to exhibit antitumor activity, which could be attributed to its ability to induce apoptosis and inhibit angiogenesis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is its high potency and selectivity towards target enzymes, such as carbonic anhydrase IX. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Moreover, the synthesis method of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is simple, efficient, and cost-effective, making it easily accessible for researchers.
However, there are some limitations associated with the use of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments. For instance, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to exhibit poor solubility in water, which could affect its bioavailability and pharmacokinetics. Moreover, the lack of information on the long-term toxicity and safety of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide could limit its potential clinical applications.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One potential direction is the development of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based therapeutics for the treatment of cancer, neurodegenerative diseases, and pain management. Moreover, the identification of new target enzymes for 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide could expand its potential applications in various biological processes. Furthermore, the optimization of the synthesis method of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide could lead to the production of more potent and selective compounds with improved pharmacokinetics and bioavailability.
Conclusion
In conclusion, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to exhibit potent inhibition of carbonic anhydrase IX, anti-inflammatory and analgesic properties, and neuroprotective effects. Moreover, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to exhibit antitumor activity, making it a potential candidate for the development of novel cancer therapeutics. The future directions for the study of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide include the development of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide-based therapeutics, identification of new target enzymes, and optimization of the synthesis method.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 3,4-dimethylaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide. The overall synthesis method is simple, efficient, and cost-effective, making it a popular choice for the production of 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide.
Applications De Recherche Scientifique
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been identified as a potent inhibitor of human carbonic anhydrase IX (CA IX), a biomarker for hypoxic tumors. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel therapeutics for pain management.
In drug discovery, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used as a lead compound for the development of new drugs targeting various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been shown to have neuroprotective effects, which could be beneficial for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
5-chloro-N-(3,4-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
YTMGKHLWERBTQF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




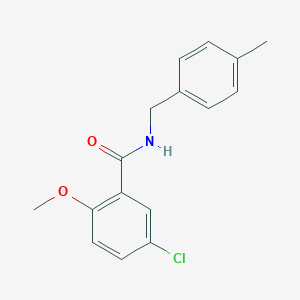

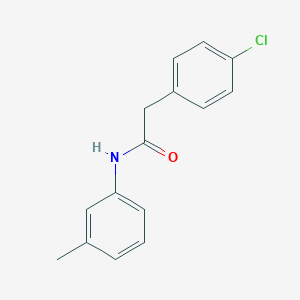
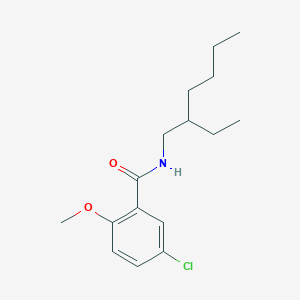
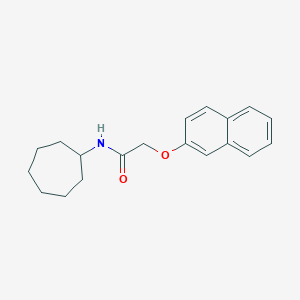
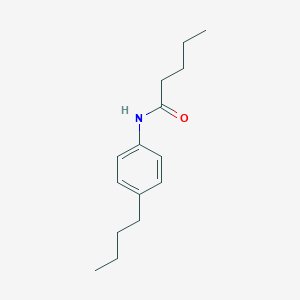
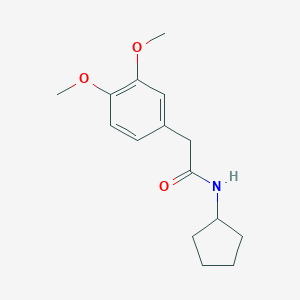
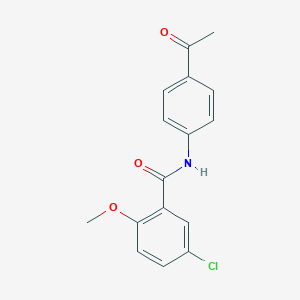

![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

